molecular formula C12H14N2O3S2 B12116781 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12116781
M. Wt: 298.4 g/mol
InChI Key: CYQHNMSONYBWOM-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The thieno[3,4-d]imidazole core is a notable feature of this compound, which is further functionalized with a methoxyphenyl group and a thione dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a thieno[3,4-d]imidazole core through a cyclization reaction involving a thiophene derivative and an imidazole precursor. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the thione dioxide moiety can be added through oxidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as modulation of signaling pathways or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to its combination of a thieno[3,4-d]imidazole core, a methoxyphenyl group, and a thione dioxide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C12H14N2O3S2/c1-17-9-4-2-3-8(5-9)14-11-7-19(15,16)6-10(11)13-12(14)18/h2-5,10-11H,6-7H2,1H3,(H,13,18)

InChI Key

CYQHNMSONYBWOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3NC2=S

Origin of Product

United States

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